3-(methanesulfonylmethyl)-1,2-oxazole
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Overview
Description
3-(Methanesulfonylmethyl)-1,2-oxazole is an organic compound that features a unique combination of a methanesulfonyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methanesulfonylmethyl)-1,2-oxazole typically involves the reaction of methanesulfonyl chloride with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonylmethyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methanesulfonylmethyl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methanesulfonylmethyl)-1,2-oxazole involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Methanesulfonylmethyl)-1,2-thiazole: Similar structure but with a sulfur atom in the ring.
3-(Methanesulfonylmethyl)-1,2-imidazole: Similar structure but with a nitrogen atom in the ring.
Uniqueness
3-(Methanesulfonylmethyl)-1,2-oxazole is unique due to the presence of both the methanesulfonyl group and the oxazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(methylsulfonylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c1-10(7,8)4-5-2-3-9-6-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZUEGDVHPWBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NOC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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